N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE
Overview
Description
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE is an organic compound characterized by the presence of benzamide and nitrophenyl groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE typically involves the reaction of 5-amino-2-nitrobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(5-BENZAMIDO-2-AMINOPHENYL)BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process include the inhibition of enzyme-catalyzed reactions, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
- N-(5-AMINOPHENYL)BENZAMIDE
- N-(5-NITROPHENYL)BENZAMIDE
- N-(2-NITROPHENYL)BENZAMIDE
Uniqueness
N-(5-BENZAMIDO-2-NITROPHENYL)BENZAMIDE is unique due to the presence of both benzamide and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Properties
IUPAC Name |
N-(3-benzamido-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-7-3-1-4-8-14)21-16-11-12-18(23(26)27)17(13-16)22-20(25)15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHXDENDGCRHQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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